N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide
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Overview
Description
N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and a benzimidazole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the Benzimidazole Moiety: This can be done through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivative.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Barium Compounds: Chemically similar to strontium compounds, used in various industrial applications.
Uniqueness
N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-12-22-16-8-7-14(9-17(16)23-12)19(26)24-18-11-25(20(27)21(2,3)4)10-15(18)13-5-6-13/h7-9,13,15,18H,5-6,10-11H2,1-4H3,(H,22,23)(H,24,26)/t15-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJQFSKNUJTMOI-QAPCUYQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3CN(CC3C4CC4)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N[C@H]3CN(C[C@@H]3C4CC4)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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